molecular formula C15H23BN2O4 B1393636 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid CAS No. 915770-01-3

2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid

カタログ番号: B1393636
CAS番号: 915770-01-3
分子量: 306.17 g/mol
InChIキー: CVTSGDSTXRXWPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Nomenclature and Systematic Identification

This compound represents a complex organoboron compound with multiple systematic naming conventions that reflect its structural complexity. The International Union of Pure and Applied Chemistry designation for this compound is (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid, which precisely describes the molecular architecture. The Chemical Abstracts Service has assigned this compound the registry number 915770-01-3, providing a unique identifier that facilitates unambiguous reference across scientific literature and chemical databases.

The molecular formula C15H23BN2O4 indicates the presence of fifteen carbon atoms, twenty-three hydrogen atoms, one boron atom, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 306.17 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation appears as OB(C1=CC=CC=C1N2CCN(C(OC(C)(C)C)=O)CC2)O, which systematically encodes the connectivity and spatial arrangement of all atoms within the molecule. This notation reveals the phenylboronic acid core structure with an attached piperazine ring that bears a tert-butoxycarbonyl protecting group.

Multiple synonymous names exist for this compound, reflecting different nomenclatural approaches and abbreviation systems commonly employed in chemical literature. Alternative designations include [2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid and 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid. The MDL number MFCD09753310 provides another standardized identifier used in chemical inventory systems and database management.

Table 1: Chemical Identification Parameters

Parameter Value
Chemical Abstracts Service Number 915770-01-3
Molecular Formula C15H23BN2O4
Molecular Weight 306.17 g/mol
MDL Number MFCD09753310
PubChem Compound Identifier 53216595
International Union of Pure and Applied Chemistry Name (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid

The compound belongs to the broader classification of boronic acid derivatives, specifically representing a functionalized phenylboronic acid where the ortho position contains a substituted piperazine moiety. This structural arrangement places the compound within the intersection of several important chemical classes: organoboron compounds, heterocyclic nitrogen-containing molecules, and protected amine derivatives. The tert-butoxycarbonyl group serves as a protecting group for one of the piperazine nitrogen atoms, making this compound particularly valuable as a synthetic intermediate in pharmaceutical and medicinal chemistry applications.

Historical Context in Boronic Acid Derivatives Research

The development of boronic acid chemistry traces its origins to 1860 when Edward Frankland first synthesized and isolated ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate, followed by air oxidation. This pioneering work established the foundation for what would eventually become one of the most significant classes of compounds in synthetic organic chemistry. However, the initial discovery was not immediately recognized for its potential importance, and boronic acids remained relatively neglected for nearly a century due to assumptions about their limited utility and potential toxicity.

The transformation of boronic acids from laboratory curiosities to essential synthetic tools began in earnest during the mid-twentieth century with the groundbreaking work of Herbert C. Brown on hydroboration reactions. Brown's systematic exploration of organoboron chemistry, which ultimately earned him the Nobel Prize in Chemistry in 1979, demonstrated the remarkable versatility and synthetic utility of these compounds. The hydroboration discovery in 1956 opened new pathways for accessing organoboron compounds and revealed their potential as building blocks for complex molecular architectures.

The seminal contributions of Akira Suzuki and Ei-ichi Negishi in developing palladium-catalyzed cross-coupling reactions fundamentally altered the landscape of boronic acid applications. The Suzuki-Miyaura coupling reaction, which enables the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, became one of the most widely used transformations in organic synthesis. This methodology transformed boronic acids from specialized reagents into indispensable tools for pharmaceutical, materials, and academic research.

Table 2: Milestones in Boronic Acid Research History

Year Researcher(s) Contribution Impact
1860 Edward Frankland First synthesis of ethylboronic acid Established fundamental boronic acid chemistry
1956 Herbert C. Brown Discovery of hydroboration Opened systematic organoboron chemistry
1979 Herbert C. Brown Nobel Prize recognition Validated importance of organoboron compounds
1979-1981 Suzuki and Negishi Palladium-catalyzed coupling Revolutionized synthetic methodology

The emergence of boronic acids in medicinal chemistry gained significant momentum following the approval of bortezomib, the first boronic acid-containing drug, which demonstrated that these compounds could possess favorable pharmacological profiles without inherent toxicity concerns. This breakthrough dispelled long-held misconceptions about boron-containing compounds and catalyzed extensive research into their biological applications. The success of bortezomib as a proteasome inhibitor highlighted the unique properties of boronic acids, including their ability to form reversible covalent bonds with biological targets and their ultimate degradation to boric acid, an environmentally benign compound.

Contemporary research in boronic acid derivatives has expanded to encompass diverse therapeutic areas, including anticancer, antibacterial, and antiviral applications. The recognition that boronic acid incorporation can modify selectivity, physicochemical properties, and pharmacokinetic characteristics of bioactive molecules has driven intensive investigation of these compounds. The relatively straightforward synthetic preparation of boronic acid derivatives, combined with their demonstrated biological activity, has positioned them as attractive candidates for drug development programs.

Role of Piperazine Motifs in Organoboron Chemistry

Piperazine represents one of the most frequently utilized heterocycles in biologically active compounds, serving multiple strategic roles in molecular design and synthetic chemistry. The incorporation of piperazine motifs into pharmaceutical molecules provides opportunities to optimize physicochemical properties, enhance structural and conformational characteristics, and facilitate synthetic manipulation. Within the context of organoboron chemistry, piperazine derivatives offer unique advantages that have made them increasingly important in both synthetic methodology and biological applications.

The structural characteristics of piperazine make it particularly well-suited for incorporation into organoboron frameworks. The saturated six-membered ring containing two nitrogen atoms provides conformational flexibility while maintaining defined spatial relationships between substituents. This structural arrangement enables piperazine derivatives to serve as scaffolds for arranging pharmacophoric groups in optimal positions for interaction with target macromolecules. Additionally, the basic and hydrophilic nature of the piperazine ring contributes to favorable pharmacokinetic properties in pharmaceutical applications.

The combination of piperazine and boronic acid functionalities within a single molecule creates opportunities for novel biological activities that may not be achievable with either component alone. Research has demonstrated that benzyl piperazine derivatives of boronic acids can be efficiently synthesized through amination-reduction reactions of 2-formylphenylboronic acid with N-substituted piperazines. These synthetic approaches have enabled the preparation of diverse piperazine-boronic acid conjugates with varying substitution patterns and stereochemical arrangements.

Table 3: Strategic Advantages of Piperazine Motifs in Organoboron Chemistry

Advantage Description Reference
Conformational Flexibility Six-membered ring allows multiple conformations
Dual Nitrogen Functionality Two nitrogen atoms provide multiple coordination sites
Synthetic Accessibility Well-established synthetic methods for functionalization
Pharmacokinetic Enhancement Basic and hydrophilic properties improve drug-like characteristics
Scaffold Properties Enables optimal arrangement of pharmacophoric groups

The synthetic chemistry of piperazine-boronic acid derivatives has benefited from advances in both piperazine functionalization and boronic acid preparation methodologies. Commercial availability of diverse N-acyl or N-aryl piperazines decorated with protecting groups and functional groups has facilitated the synthesis of complex molecular architectures. The development of efficient coupling reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, has enabled the incorporation of piperazine motifs into boronic acid frameworks with high efficiency and selectivity.

Contemporary research has revealed that piperazine-containing drugs approved by regulatory agencies demonstrate significant structural diversity in their substitution patterns. Analysis of compounds approved between 2011 and 2023 shows that piperazine derivatives can accommodate substituents on one or both nitrogen atoms, with various combinations of aryl, alkyl, and acyl groups. This structural flexibility has important implications for the design of piperazine-boronic acid conjugates, as it suggests that multiple substitution patterns may be viable for achieving desired biological activities.

特性

IUPAC Name

[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16(20)21/h4-7,20-21H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTSGDSTXRXWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681754
Record name {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915770-01-3
Record name {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. This may include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as sodium hydroxide or potassium carbonate, often used in coupling reactions.

    Solvents: Tetrahydrofuran (THF), acetonitrile, and water are commonly used solvents.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Hydrolyzed Products: Resulting from the hydrolysis of the boronic acid group.

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C15H23BN2O4
  • Molecular Weight : 306.17 g/mol
  • IUPAC Name : (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid
  • Purity : Typically ≥ 95% .

The presence of the boronic acid functional group allows for specific interactions with biological molecules, making it a useful scaffold in drug design.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to form reversible covalent bonds with diols is exploited in the development of enzyme inhibitors and targeted therapies.

Drug Development

This compound has been investigated for its potential in treating various diseases, including cancer and neurological disorders. The piperazine moiety enhances solubility and bioavailability, which are critical for effective drug formulation.

Chemical Biology

In chemical biology, boronic acids are utilized for their ability to selectively bind to biomolecules. This property is harnessed for the development of probes that can be used in imaging and tracking biological processes within cells.

Case Study 1: Enzyme Inhibition

A study focused on the design of boronic acid derivatives as selective inhibitors of proteasomes demonstrated that compounds similar to this compound effectively inhibit proteasome activity, leading to apoptosis in cancer cells. The research highlighted the importance of the piperazine ring in enhancing inhibitory potency .

Case Study 2: Targeted Drug Delivery

Research conducted on targeted drug delivery systems showed that incorporating boronic acids into polymeric nanoparticles significantly improved the delivery efficiency of chemotherapeutic agents. The study found that the use of this compound as part of the nanoparticle formulation resulted in increased cellular uptake and reduced systemic toxicity .

作用機序

The mechanism of action for 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

類似化合物との比較

Pinacol Ester Analogs

  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate (CAS: 540752-87-2)

    • Key Differences : Replaces the boronic acid (-B(OH)₂) with a pinacol ester (dioxaborolan-2-yl), improving stability and solubility in organic solvents.
    • Molecular Weight : 388.31 g/mol vs. ~316 g/mol (estimated for the boronic acid form) .
    • Applications : Preferred for reactions requiring anhydrous conditions due to reduced protodeboronation risk .
  • 4-(Piperazine-1-carbonyl)phenylboronic acid pinacol ester (CAS: 17749913)

    • Key Differences : Lacks the Boc group and introduces a carbonyl linker between the piperazine and phenyl rings.
    • Reactivity : The free piperazine amine increases nucleophilicity but necessitates careful handling to avoid side reactions .

Substituent Position Variants

  • tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (CAS: 380430-49-9)
    • Key Differences : Boron is attached at the meta position of the phenyl ring instead of the para position.
    • Impact : Altered electronic effects may reduce coupling efficiency in Suzuki reactions compared to para-substituted analogs .

Functional Group Modifications

  • 4-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid (CAS: 1704069-67-9)
    • Key Differences : Incorporates a fluorine atom and a carbonyl group.
    • Bioactivity : Fluorine enhances metabolic stability and membrane permeability, making this variant suitable for drug candidates targeting neurological disorders .

Unprotected Piperazine Derivatives

  • 4-(Piperazine-1-carbonyl)phenylboronic acid
    • Key Differences : Absence of the Boc group.
    • Handling : Requires storage under inert conditions due to the reactive primary amine .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid 915770-01-3 C₁₆H₂₃BN₂O₄ ~316 (estimated) Boc-protected piperazine, boronic acid Suzuki couplings, drug intermediates
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate 540752-87-2 C₂₂H₃₅BN₂O₄ 402.34 Pinacol ester, para-substituted Stable intermediates for anhydrous reactions
4-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)-3-fluorophenylboronic acid 1704069-67-9 C₁₇H₂₂BFN₂O₅ 368.18 Fluorine substituent, carbonyl linker CNS drug candidates
4-(Piperazine-1-carbonyl)phenylboronic acid pinacol ester 17749913 C₂₂H₃₂BN₃O₄ 352.66 Unprotected piperazine, pinacol ester High-reactivity intermediates

生物活性

2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid, with the CAS number 915770-01-3, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety and a boronic acid functional group, which are known to interact with various biological targets.

  • Molecular Formula : C15H23BN2O4
  • Molecular Weight : 306.17 g/mol
  • IUPAC Name : (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid
  • Purity : ≥ 97% .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Boronic acids are known to interact with diols and play a role in the inhibition of serine proteases, which are involved in various physiological processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that regulates the levels of endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of these lipids, which are implicated in pain modulation and inflammation .

Pain Modulation

Studies have shown that FAAH inhibitors can attenuate pain responses in animal models. For instance, compounds that share structural similarities with this boronic acid have demonstrated efficacy in reducing tactile allodynia and hyperalgesia in models of neuropathic pain . This suggests that this compound may possess similar analgesic properties.

Study on FAAH Inhibition

In a study examining the pharmacological effects of FAAH inhibitors, it was found that structurally related compounds significantly increased levels of endogenous cannabinoids in the rat brain, leading to reduced pain responses. The mechanism involved covalent bonding with the enzyme, resulting in prolonged inhibition and enhanced analgesic effects .

Comparative Analysis with Other Compounds

A comparative analysis was conducted on various piperazine derivatives, focusing on their inhibitory effects on FAAH. The results indicated that while many compounds displayed some level of inhibition, those containing boronic acid functionalities, like this compound, showed enhanced selectivity and potency against FAAH compared to traditional inhibitors .

Data Table: Biological Activity Comparison

Compound NameIC50 (µM)Pain ModelEffectiveness
This compoundTBDRat Spinal Nerve LigationHigh
JNJ-1661010 (FAAH inhibitor)0.5Carrageenan Paw ModelVery High
Other Piperazine DerivativeTBDVarious ModelsModerate

TBD = To Be Determined

Q & A

Q. What are the key synthetic routes for preparing 2-[4-(tert-butoxycarbonyl)piperazine-1-yl]phenylboronic acid, and how can reaction conditions be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling between a boronic acid derivative and a Boc-protected piperazine-containing aryl halide. Critical steps include:

  • Protection of piperazine : Introducing the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to prevent side reactions .
  • Coupling reaction : Using Pd catalysts (e.g., Pd(PPh₃)₄) with bases like Na₂CO₃ in solvents such as 1,2-dimethoxyethane/water under reflux .
  • Purification : Silica gel column chromatography or crystallization to isolate the product . Optimization focuses on catalyst loading (0.5–5 mol%), temperature (80–110°C), and solvent polarity to improve yield (typically 60–85%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl) and boronic acid protons (δ ~7.5–8.5 ppm for aromatic signals) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 361.2) and detects impurities .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated in tert-butyl piperazine carboxylate derivatives .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and B-O vibrations (~1340 cm⁻¹) .

Q. How does the Boc protection strategy impact the stability of the piperazine moiety during reactions?

The Boc group prevents undesired nucleophilic reactions at the piperazine nitrogen, enhancing stability under basic and oxidative conditions. However, it is susceptible to cleavage by strong acids (e.g., TFA) or prolonged heating (>100°C), necessitating careful monitoring during coupling reactions .

Advanced Research Questions

Q. What strategies can mitigate the instability of the boronic acid group during storage and reaction?

  • Derivatization : Convert to more stable pinacol boronic esters using pinacol in anhydrous THF .
  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in desiccated conditions to prevent hydrolysis .
  • In situ generation : Use aryl triflates or iodides as precursors to minimize pre-reaction degradation .

Q. How can computational modeling guide the design of derivatives for biological activity?

  • Docking studies : Screen against targets like kinases or proteases using software (e.g., AutoDock) to predict binding affinities.
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenylboronic acid) with bioactivity .
  • MD simulations : Assess stability of drug-target complexes, as seen in PROTAC (proteolysis-targeting chimera) designs .

Q. How can conflicting reports on Suzuki-Miyaura coupling conditions for similar boronic acids be resolved?

Contradictions in catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) or bases (K₂CO₃ vs. CsF) often arise from substrate-specific reactivity. Systematic screening using Design of Experiments (DoE) methodologies can identify optimal parameters . For example, polar aprotic solvents (DMF) may improve solubility but increase side reactions compared to ethereal solvents .

Q. What is the role of this compound in synthesizing PROTACs or kinase inhibitors?

The phenylboronic acid moiety can serve as a warhead for targeting proteins (e.g., inhibiting tyrosine kinases), while the Boc-piperazine fragment enables linker conjugation to E3 ligase ligands in PROTACs . For example, derivatives have been used to develop inhibitors of VEGF receptors .

Q. How does pH and temperature affect the stability of the boronic acid and Boc groups?

  • Boronic acid : Hydrolyzes rapidly in aqueous solutions above pH 9, forming borate salts. Stable in mildly acidic conditions (pH 4–6) .
  • Boc group : Degrades at >100°C or in acidic media (pH <2), requiring neutral to basic conditions during reactions .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Column chromatography : Use gradients of ethyl acetate/hexane (10–50%) to separate polar impurities .
  • Recrystallization : Employ ethanol/water mixtures for high-purity crystals .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation .

Q. How can structural modifications enhance solubility for in vitro assays?

  • PEGylation : Attach polyethylene glycol chains to the piperazine nitrogen.
  • Salt formation : Convert to hydrochloride salts using HCl in dioxane .
  • Co-solvents : Use DMSO or cyclodextrin complexes to improve aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。